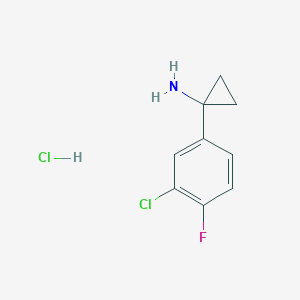
1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride often involves cyclization reactions or the use of specific reagents to introduce the cyclopropane ring into the molecular structure. A method for synthesizing 3-amino-5-fluoroalkylfurans by intramolecular cyclization, which could be analogous to methods used for synthesizing compounds with similar structures, has been developed. This synthesis is compatible with various substituents, indicating a versatile approach for producing a wide range of related compounds (Plaçais et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed spectroscopic analysis to determine the arrangement of atoms and the presence of functional groups. For instance, the synthesis and ionization of dihalogenonaphtho[b]cyclopropenes provide insight into the structural characteristics and stability of cyclopropene derivatives, which could be relevant for understanding the structural intricacies of 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride (Müller & Thi, 1981).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are likely influenced by its functional groups and molecular structure. For example, fluorinated 2-arylcyclopropan-1-amines have been identified as a new class of sigma receptor ligands, suggesting that the presence of fluorine and the cyclopropane ring significantly impacts the compound's reactivity and potential biological activity (Schinor et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding how this compound behaves under different conditions. While specific data for 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride might not be readily available, studies on similar compounds provide valuable insights. For instance, the synthesis and crystal structure of related compounds can offer information on the crystallinity, stability, and solubility characteristics (Xia et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are essential for a comprehensive understanding of 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine; hydrochloride. Research on the synthesis and reactions of related compounds, such as cyclopropyl amines, can shed light on these aspects (Kadikova et al., 2015).
科学的研究の応用
Sigma Receptor Ligands
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, which may include compounds similar to 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride, have been identified as a new class of σ receptor ligands. These compounds show varying selectivity for σ1 and σ2 receptor subtypes, with compounds substituted in the 4-position generally being more active than their 3-substituted counterparts (Schinor et al., 2020).
Anti-Influenza Virus Activity
Tricyclic compounds with a unique amine moiety, potentially including structures similar to the compound , have been designed and synthesized for the development of anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity (Oka et al., 2001).
Synthesis Methodologies
A study detailed the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, providing insights into methodologies that could be relevant for synthesizing related compounds (Kozhushkov et al., 2010).
Antibacterial and Antioxidant Properties
Research on the antibacterial and antioxidant activities of amine oxalates, including 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, found that some compounds exhibit high antibacterial activity but generally do not neutralize superoxide radicals (Arutyunyan et al., 2012).
Synthesis of Amides and Amines
Another study focused on the synthesis of various amides and amines, including 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which might be structurally related to the compound . These substances were investigated as potential cytotoxic agents (Mete et al., 2007).
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPIOQYDOPVQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)
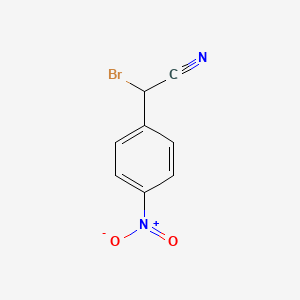
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)
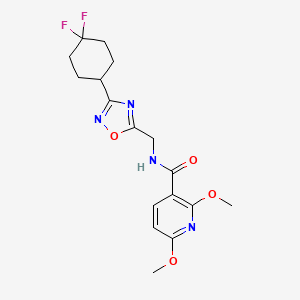
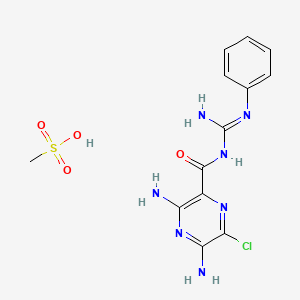
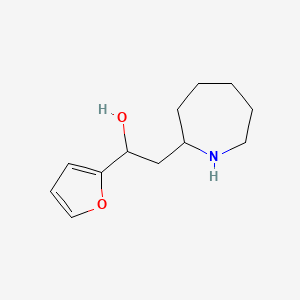


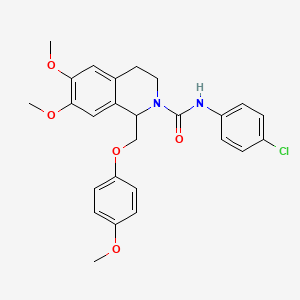
![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)